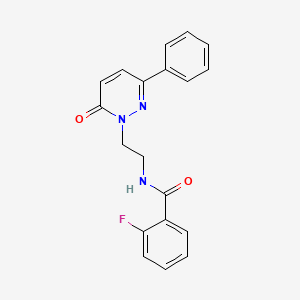

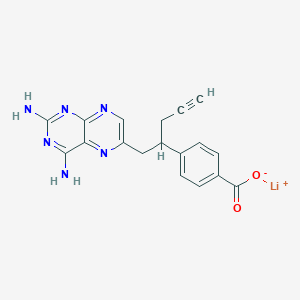

![molecular formula C16H16N6O2S B2489593 2-{[4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミド CAS No. 769927-54-0](/img/structure/B2489593.png)

2-{[4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4. The purity is usually 95%.

BenchChem offers high-quality 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

承知いたしました。2-{[4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N-(3-メトキシフェニル)アセトアミド(別名:2-((4-アミノ-5-(ピリジン-4-イル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-メトキシフェニル)アセトアミド)の科学研究における用途についての包括的な分析を以下に示します。

神経保護剤

この化合物は、特にパーキンソン病(PD)などの神経変性疾患の文脈において、神経保護剤としての可能性を示しています。 研究によると、1,2,4-トリアゾール骨格の誘導体は、PDに関連するタンパク質であるα-シヌクレインの凝集を阻害する可能性があります 。これらの化合物は、有毒な凝集体の形成を防ぐことで、ドーパミン作動性ニューロンの変性を保護するのに役立つ可能性があります。

プロテインキナーゼ阻害

この化合物の構造は、それが様々なプロテインキナーゼの強力な阻害剤になる可能性があることを示唆しています。プロテインキナーゼは、細胞活動の調節に不可欠であり、その調節不全は、癌などの多くの疾患と関連しています。 研究では、同様の化合物が、細胞周期の調節や神経変性疾患に関与するCdc様キナーゼ1(CLK1)やデュアル特異性チロシン調節キナーゼ1A(DYRK1A)などのキナーゼを阻害することが示されています .

抗ウイルス剤

類似の構造を持つ化合物は、その抗ウイルス特性について調査されています。トリアゾール環とピリジン部分の存在は、化合物がウイルス複製プロセスを妨げる能力を高める可能性があります。 これは、ウイルス感染に対する治療法の開発候補となります .

抗炎症剤

この化合物の構造により、炎症に関与する様々な生物学的標的と相互作用することができます。 関連する化合物の研究では、顕著な抗炎症作用が示されており、これは慢性炎症性疾患の治療に役立つ可能性があります .

抗癌剤

プロテインキナーゼを阻害する可能性があるため、この化合物は抗癌剤としても役立つ可能性があります。プロテインキナーゼ阻害剤は、腫瘍の増殖と増殖に関与する特定のキナーゼを標的とする癌治療薬の一種です。 この化合物は、これらの経路を破壊する能力により、特定の癌に効果的な可能性があります .

抗酸化作用

この化合物は、その化学構造により、抗酸化作用を示す可能性があります。これは、フリーラジカルを捕捉し、酸化ストレスを軽減することができます。 この特性は、細胞の損傷や老化の予防、および酸化ストレスが重要な役割を果たす疾患の治療に役立ちます .

抗菌剤

この化合物のトリアゾールとピリジン成分は、それが細菌感染症に効果的であることを示唆しています。 これらの部分は、化合物の抗菌活性を高めると知られており、新しい抗生物質の開発に役立ちます .

酵素阻害

この化合物の構造により、酵素阻害剤として作用し、様々な代謝経路に関与する酵素を標的とする可能性があります。 この用途は、酵素活性が調節不全になっている疾患の薬物開発において重要です .

これらの用途は、この化合物の汎用性と科学研究における様々な分野での可能性を示しています。各用途は、この化合物の化学構造の異なる側面を活用して、特定の生物学的課題に対処しています。

5-(4-ピリジニル)-1,2,4-トリアゾール骨格に基づく神経保護剤の発見。 (2-アミノピリミジン-4-イル)(ピリジン-4-イル)メタノンおよびその誘導体の合成。 新規4- (2- (6-アミノ-4-オキソ-4,5 …の合成と抗ウイルス研究。 インドール誘導体の生物学的可能性に関する簡単なレビュー。

作用機序

Target of Action

The primary target of this compound is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .

Mode of Action

This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid fibrils, which are the main constituents of intraneuronal inclusions known as Lewy bodies and Lewy neurites .

Biochemical Pathways

The compound affects the pathway involving α-syn and its aggregation into amyloid fibrils. These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons . The aggregation process causes cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .

Pharmacokinetics

It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .

Result of Action

The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration. It has been shown to slightly reduce α-syn aggregation . It also displayed the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .

特性

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2S/c1-24-13-4-2-3-12(9-13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-7-18-8-6-11/h2-9H,10,17H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGCXUDQIMWZKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

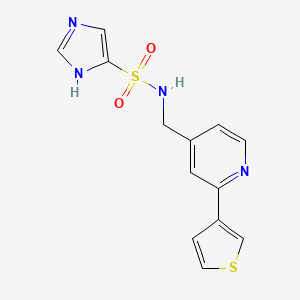

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)

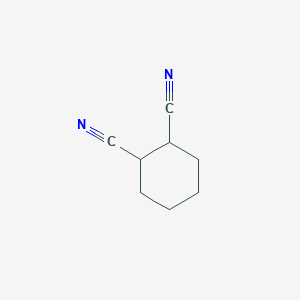

![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2489516.png)

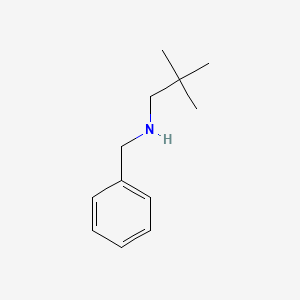

![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)

![N-(3-methoxyphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2489520.png)

![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-{2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamido}benzamide](/img/structure/B2489527.png)

![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)

![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)